

Picloram: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picloram*

Cat. No.: *B1677784*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a persistent, systemic herbicide used for the control of broadleaf weeds and woody plants.^{[1][2][3]} As a member of the pyridine carboxylic acid family, it functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and disorganized growth in susceptible species, ultimately leading to plant death.^{[1][2][4]} This guide provides an in-depth overview of the core chemical and physical properties of **picloram**, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Chemical and Physical Properties

The following tables summarize the key chemical and physical characteristics of **picloram**, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of Picloram

Property	Value	Source(s)
Chemical Name	4-amino-3,5,6-trichloropyridine-2-carboxylic acid	[5]
CAS Number	1918-02-1	[5]
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O ₂	[1]
Molecular Weight	241.46 g/mol	[5]
Appearance	Colorless to white or beige crystalline solid/powder	[1] [5]
Odor	Chlorine-like	[1]

Table 2: Physicochemical Properties of Picloram

Property	Value(s)	Conditions	Source(s)
Melting Point	Decomposes at ~215-219 °C	N/A	[1][5]
Boiling Point	Decomposes before boiling	N/A	[6]
Density	~1.81 g/cm ³	Estimated	[7][8]
Vapor Pressure	6.16 x 10 ⁻⁷ mmHg	35 °C	[9]
	8.2 x 10 ⁻⁵ Pa (0.082 mPa)	35 °C	[5]
Water Solubility	430 mg/L	25 °C	[1][5]
	560 mg/L	20 °C, pH 3	[10]
pKa	2.3	22-25 °C	[1][10]
Log K _{ow} (Octanol-Water Partition Coefficient)	-1.92	pH 7, 20 °C	[6]
	0.30	N/A	[1]
Soil Adsorption Coefficient (Koc)	16 - 100 L/kg	Varies with soil type	[3][5]
Soil Half-life	20 - 300 days (average 90 days)	Field conditions	[5]
Aqueous Photolysis Half-life	2.6 days	Mid-summer, 40°N latitude, 25°C	[10]

Table 3: Solubility of Picloram in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Source(s)
Acetone	19.8 - 23.9	20-25	[1] [11]
Methanol	19.1 - 26.46	20	[11]
Ethanol	10.5	25	[1]
Isopropanol	5.5	25	[1]
Dichloromethane	0.6	25	[1]
Benzene	0.2	25	[1]
n-Octanol	4.47	20	[11]
Kerosene	0.01	25	[1]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like **picloram** is governed by standardized methodologies to ensure accuracy and reproducibility. The most widely accepted protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[\[7\]](#) [\[9\]](#)

Water Solubility Determination (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water at a given temperature.

- Principle: Two primary methods are used: the Column Elution Method for substances with solubility below 10^{-2} g/L and the Flask Method for those above this threshold.[\[12\]](#) The Flask Method is generally suitable for **picloram**.
- Methodology (Flask Method):
 - An excess amount of the test substance (**picloram**) is added to a flask containing purified water.

- The flask is agitated at a temperature slightly above the test temperature (e.g., 30°C) for a sufficient period (e.g., 24 hours) to allow for equilibration.[13]
- The mixture is then cooled to the test temperature (e.g., 20°C or 25°C) and allowed to stand for at least 24 hours to achieve equilibrium and allow undissolved particles to settle. [13]
- The aqueous phase is separated from the solid phase, typically by centrifugation or filtration.
- The concentration of **picloram** in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
- The process is repeated until at least three consecutive samples show concentrations that do not vary by more than a pre-defined percentage, indicating that equilibrium has been reached.

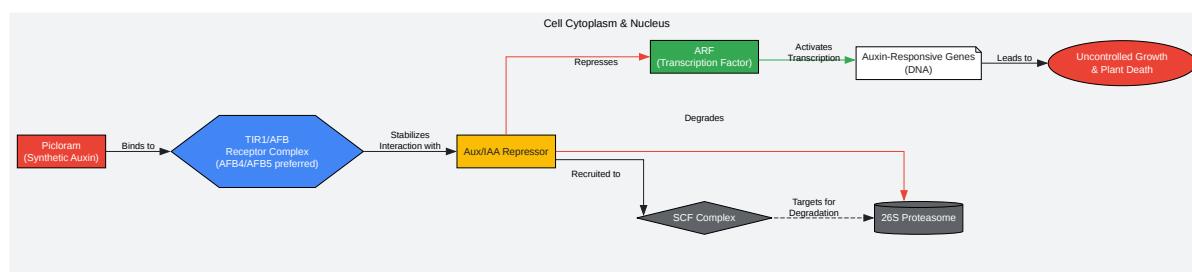
Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for measuring the saturation pressure above a solid or liquid substance.

- Principle: The static method is a common approach. It involves placing the sample in a temperature-controlled container connected to a pressure monitor and a vacuum pump. The pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[15][16]
- Methodology (Static Method):
 - A sample of **picloram** is placed into the test apparatus.
 - The apparatus is degassed by repeatedly evacuating it and breaking the vacuum with an inert gas (e.g., nitrogen) to remove residual air.[16]
 - The entire apparatus is heated to the desired test temperature (e.g., 35°C).

- The system is allowed to equilibrate, which is achieved when the pressure reading remains constant over time.[15]
- The vapor pressure is recorded from the pressure monitor.
- Measurements are taken at a minimum of two or three different temperatures to establish the vapor pressure curve.[17]

Octanol-Water Partition Coefficient (Log K_{ow}) Determination (OECD Guideline 107 & 117)

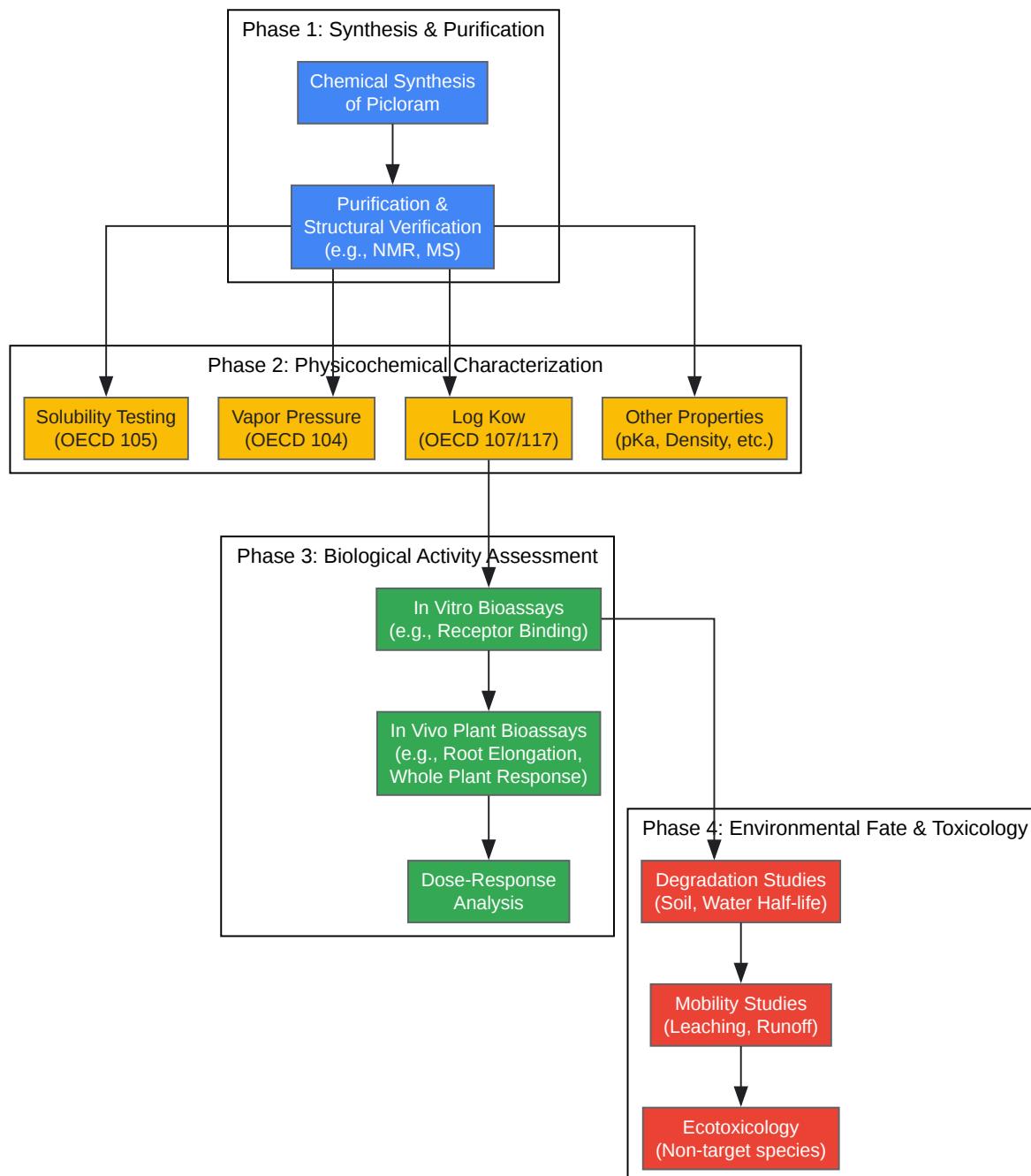

Log K_{ow} is a measure of a chemical's lipophilicity and is critical for predicting its environmental fate and bioaccumulation potential.

- Principle: The partition coefficient (K_{ow} or P_{ow}) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[18] The Shake-Flask Method (OECD 107) directly measures this, while the HPLC Method (OECD 117) estimates it based on retention time.
- Methodology (Shake-Flask Method - OECD 107):
 - Prepare mutually saturated solutions of n-octanol and water.
 - A known amount of **picloram** is dissolved in either the n-octanol or water phase. The concentration should not exceed 0.01 mol/L.[18]
 - The two phases are combined in a vessel at a constant temperature (e.g., 20-25°C) and shaken gently until equilibrium is reached.[19]
 - The mixture is then centrifuged to ensure complete separation of the two phases.[19]
 - The concentration of **picloram** in each phase (n-octanol and water) is determined using an appropriate analytical technique (e.g., HPLC-UV).[19]
 - The K_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logarithm (base 10) of this value is reported as Log K_{ow} .

Visualizations

Signaling Pathway

Picloram acts as a synthetic auxin, hijacking the plant's natural hormone signaling pathway. It binds preferentially to specific auxin receptors (TIR1/AFB F-box proteins, particularly AFB4 and AFB5), which stabilizes the interaction with Aux/IAA transcriptional repressors.[4][20] This complex is then targeted for degradation by the 26S proteasome, releasing Auxin Response Factor (ARF) transcription factors. The now-active ARFs induce the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][4]



[Click to download full resolution via product page](#)

Caption: **Picloram**-mediated auxin signaling pathway.

Experimental Workflow

The characterization of a chemical substance like **picloram** for herbicidal application follows a logical progression from initial synthesis to final assessment. This involves determining its fundamental properties, assessing its biological activity through bioassays, and finally evaluating its environmental behavior.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for herbicide characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. invasive.org [invasive.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. waterquality.gov.au [waterquality.gov.au]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. OECD 105 - Phytosafe [phytosafe.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. filab.fr [filab.fr]
- 15. consilab.de [consilab.de]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 20. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Picloram: A Comprehensive Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677784#chemical-and-physical-properties-of-picloram>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com